Benzenamine, N-(2-chloroethyl)-2,6-dinitro-4-(trifluoromethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

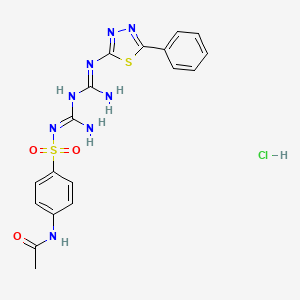

Benzenamine, N-(2-chloroethyl)-2,6-dinitro-4-(trifluoromethyl)- is a chemical compound known for its application as a pre-plant or pre-emergence herbicide. It is used to control annual grasses and broad-leaved weeds in various crops such as peas, beans, cotton, okra, sunflowers, soybean, and peanuts . The compound is characterized by its orange-yellow crystalline solid form and has a melting point of 42-43°C .

Métodos De Preparación

The synthesis of Benzenamine, N-(2-chloroethyl)-2,6-dinitro-4-(trifluoromethyl)- involves several stepsThe reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the correct substitution patterns on the benzene ring . Industrial production methods often involve large-scale nitration and chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety and efficiency .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Benzenamine, N-(2-chloroethyl)-2,6-dinitro-4-(trifluoromethyl)- is primarily used in agricultural chemistry as a herbicide. Its ability to inhibit microtubule formation and cell division makes it effective in controlling weed growth . Additionally, it has been studied for its environmental fate and ecotoxicity, with research focusing on its degradation and metabolism in soil and its impact on non-target organisms .

Mecanismo De Acción

The compound exerts its herbicidal effects by inhibiting microtubule formation, which is essential for cell division. This disruption leads to the inability of weed cells to divide and grow, ultimately causing their death . The molecular targets include tubulin proteins, which are critical components of the microtubule structure .

Comparación Con Compuestos Similares

Benzenamine, N-(2-chloroethyl)-2,6-dinitro-4-(trifluoromethyl)- is part of the dinitroaniline herbicide family, which includes other compounds such as trifluralin and pendimethalin . Compared to these similar compounds, it is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. For instance, the trifluoromethyl group enhances its stability and efficacy as a herbicide .

Similar Compounds

Trifluralin: Another dinitroaniline herbicide used to control annual grasses and broad-leaved weeds.

Pendimethalin: A pre-emergence herbicide with similar applications in agriculture.

Fluchloralin: A related compound with a similar mechanism of action and usage.

Propiedades

Número CAS |

36652-79-6 |

|---|---|

Fórmula molecular |

C9H7ClF3N3O4 |

Peso molecular |

313.62 g/mol |

Nombre IUPAC |

N-(2-chloroethyl)-2,6-dinitro-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C9H7ClF3N3O4/c10-1-2-14-8-6(15(17)18)3-5(9(11,12)13)4-7(8)16(19)20/h3-4,14H,1-2H2 |

Clave InChI |

SYVSAUXBPCEHBA-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C(=C1[N+](=O)[O-])NCCCl)[N+](=O)[O-])C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)